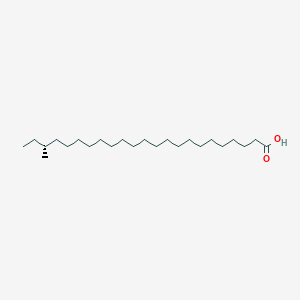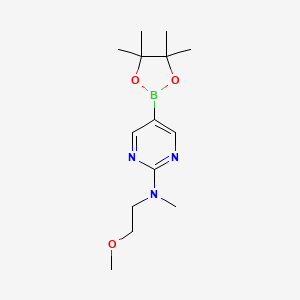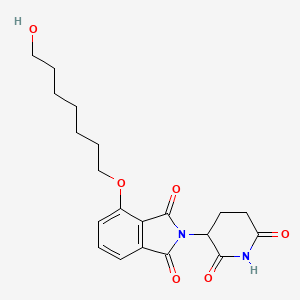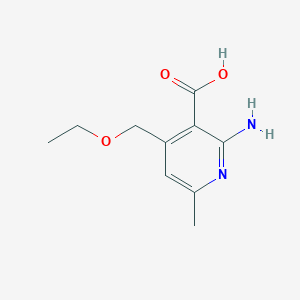
(21R)-21-Methyltricosanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(21R)-21-Methyltricosanoic acid is a long-chain fatty acid with a unique structural configuration It is characterized by a methyl group attached to the 21st carbon of a 23-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (21R)-21-Methyltricosanoic acid typically involves the use of Grignard reagents and carboxylation reactions. One common method is the reaction of a 21-methylalkyl magnesium bromide with carbon dioxide, followed by acidification to yield the desired fatty acid. The reaction conditions often include anhydrous solvents and low temperatures to ensure the stability of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological processes, such as microbial fermentation, where specific strains of bacteria or yeast are engineered to produce the fatty acid. This method is advantageous due to its sustainability and potential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(21R)-21-Methyltricosanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the fatty acid into corresponding ketones or aldehydes.
Reduction: Hydrogenation can reduce the carboxylic acid group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the fatty acid chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated fatty acids.
Scientific Research Applications
(21R)-21-Methyltricosanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain fatty acids in various chemical reactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Potential therapeutic applications due to its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable lubricants and surfactants.
Mechanism of Action
The mechanism by which (21R)-21-Methyltricosanoic acid exerts its effects involves its incorporation into cell membranes, where it can influence membrane fluidity and permeability. It may also interact with specific enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(21S)-21-Methyltricosanoic acid: The stereoisomer of (21R)-21-Methyltricosanoic acid.
Tricosanoic acid: A similar long-chain fatty acid without the methyl group at the 21st position.
Docosanoic acid: A 22-carbon fatty acid with similar properties.
Uniqueness
This compound is unique due to the presence of the methyl group at the 21st carbon, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
678969-55-6 |
|---|---|
Molecular Formula |
C24H48O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
(21R)-21-methyltricosanoic acid |
InChI |
InChI=1S/C24H48O2/c1-3-23(2)21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-24(25)26/h23H,3-22H2,1-2H3,(H,25,26)/t23-/m1/s1 |
InChI Key |
ZFMBTKXCQZOFGH-HSZRJFAPSA-N |
Isomeric SMILES |
CC[C@@H](C)CCCCCCCCCCCCCCCCCCCC(=O)O |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Ethane-1,2-diyldi(piperazine-4,1-diyl)]bis(2-methylprop-2-en-1-one)](/img/structure/B12518868.png)

![7-[4-(Dimethylamino)phenyl]-n-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide](/img/structure/B12518877.png)
![4-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518884.png)


![7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12518907.png)
![tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B12518908.png)
![Phosphine, bis(1-methylethyl)[3-(triphenylsilyl)phenyl]-](/img/structure/B12518909.png)



![N-[(2-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518933.png)

